REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:21]1[CH:22]=[CH:23][C:24](F)=[C:25]([CH:30]=1)[C:26]([O:28][CH3:29])=[O:27].BrC1C=CC([F:42])=C(C=1)C(O)=O.C[N:44]([CH:46]=O)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[C-]#N.[Zn+2].[C-]#N>[C:46]([C:21]1[CH:30]=[C:25]([CH:24]=[CH:23][C:22]=1[F:42])[C:26]([O:28][CH3:29])=[O:27])#[N:44] |f:4.5.6,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
932.15 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)F
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60.17 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)OC)C1)F
|
Name
|
zinc cyanide
|
Quantity
|
469.7 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
let stirring at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were first mixed in a microwave vial
|
Type
|
CUSTOM
|
Details
|
purged with N2
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was purged once more
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
It was then heated in the microwave at 140° C. for 50 min
|
Duration
|
50 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated through a glass frit
|
Type
|
WASH
|
Details
|
the resin was washed with Et2O (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic solutions were washed with water (3×5 mL), once with NaCl sat. solution (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 638 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |